molecular formula C16H28N2O3Si B12999763 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B12999763
M. Wt: 324.49 g/mol
InChI Key: VHODDVSQSBUIKH-UHFFFAOYSA-N
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Description

Introduction to 6,6-Dimethyl-1-((2-(Trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid

Chemical Identity and Nomenclature

6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid belongs to the indazole class of heterocyclic compounds, characterized by a fused bicyclic structure containing a benzene ring and a pyrazole ring. The molecule features several functional groups:

  • A tetrahydroindazole core with a 6,6-dimethyl substitution pattern, which introduces steric hindrance and influences conformational stability.
  • A 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N1 position, commonly used in organic synthesis to shield reactive nitrogen centers during multi-step reactions.
  • A carboxylic acid moiety at the C3 position, enabling further derivatization via esterification or amide bond formation.

The IUPAC name reflects these structural components systematically:

  • Parent structure : 4,5,6,7-tetrahydro-1H-indazole (a partially saturated indazole derivative).
  • Substituents : 6,6-dimethyl groups, a SEM-protected N1 position, and a carboxylic acid at C3.
Property Value/Description Source Reference
Molecular Formula C₁₇H₂₉N₂O₃Si Derived from
Molecular Weight 353.51 g/mol Calculated
Key Functional Groups SEM-protected amine, carboxylic acid

Historical Development in Heterocyclic Chemistry

The synthesis of indazole derivatives accelerated in the late 20th century due to their pharmacological potential. Early work focused on simple indazole cores, but advancements in protective group chemistry (e.g., SEM groups) enabled the creation of complex analogues like this compound. The SEM group, introduced in the 1980s, became pivotal for stabilizing intermediates in nitrogen-rich heterocycles, particularly in kinase inhibitor syntheses.

The incorporation of a carboxylic acid group at C3 aligns with trends in medicinal chemistry, where such moieties enhance solubility or serve as handles for bioconjugation. For example, similar structures were explored in the development of matrix metalloproteinase (MMP) inhibitors and antiproliferative agents.

Position Within Indazole Derivative Research

This compound occupies a niche in synthetic intermediates and structure-activity relationship (SAR) studies :

  • Intermediate utility : The SEM group allows selective functionalization of the indazole core, making it valuable for synthesizing kinase inhibitors and protease-targeting molecules.
  • SAR applications : Researchers modify the carboxylic acid group to explore its impact on bioactivity. For instance, esterification or conversion to amides can alter membrane permeability or target binding.

Recent patents and publications highlight its relevance in:

  • Anticancer agent development : Analogues with tetrahydroindazole cores show potency against breast cancer cell lines (e.g., 4T1) by modulating apoptosis pathways.
  • Antiparasitic research : Indazole derivatives demonstrate activity against protozoal infections, though this specific compound’s efficacy remains under investigation.
Structural Comparison to Related Compounds
Compound Name Key Differences Biological Relevance
5-(Oxan-4-yloxy)-1-SEM-indazole-3-carboxylic acid Oxane ether vs. dimethyl substitution Antifungal lead
3-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid Methyl at C3 vs. SEM at N1 MMP inhibition

The strategic placement of the SEM group and carboxylic acid in this compound underscores its versatility as a scaffold for drug discovery, particularly in targeting enzymes with deep hydrophobic pockets or polar active sites.

Properties

Molecular Formula

C16H28N2O3Si

Molecular Weight

324.49 g/mol

IUPAC Name

6,6-dimethyl-1-(2-trimethylsilylethoxymethyl)-5,7-dihydro-4H-indazole-3-carboxylic acid

InChI

InChI=1S/C16H28N2O3Si/c1-16(2)7-6-12-13(10-16)18(17-14(12)15(19)20)11-21-8-9-22(3,4)5/h6-11H2,1-5H3,(H,19,20)

InChI Key

VHODDVSQSBUIKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)N(N=C2C(=O)O)COCC[Si](C)(C)C)C

Origin of Product

United States

Preparation Methods

Use of Lithium Bis(trimethylsilyl)amide and Related Bases for Alkylation

A patented method describes the use of strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS), lithium dicyclohexylamide, or potassium bis(trimethylsilyl)amide to generate the anion of the indazole carboxylic acid precursor under low temperature conditions (≤ -10 °C to -15 °C) in dipolar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide).

  • The base deprotonates the acidic hydrogen adjacent to the indazole ring, forming a reactive intermediate.
  • This intermediate is then alkylated with an alkylating agent of the formula R1–X, where X is a leaving group (e.g., halide or tosylate), to introduce the (2-(trimethylsilyl)ethoxy)methyl group at the 1-position.
  • The reaction mixture is subsequently treated with ethanol and cooled to precipitate the product, which is isolated by filtration and washed with cold ethanol to enhance purity.

This method ensures high regioselectivity and preserves the sensitive TMS protecting group.

Protection and Deprotection Considerations

  • The (2-(trimethylsilyl)ethoxy)methyl group serves as a protecting group for the nitrogen at the 1-position, preventing unwanted side reactions during subsequent steps.
  • The TMS group is stable under the basic conditions used for alkylation but can be removed under mild acidic or fluoride ion conditions if needed.
  • The carboxylic acid group remains intact during the alkylation step but may require protection or activation (e.g., as an ester or acid chloride) in other synthetic routes.

Alternative Synthetic Routes Involving Hydrazine Derivatives

Research on related indazole derivatives indicates that cyclohexanone derivatives containing 1,3-dicarbonyl moieties can be reacted with hydrazine hydrate under reflux in methanol to form tetrahydroindazole rings. Although this method is more general for indazole ring formation, it can be adapted for the synthesis of substituted tetrahydroindazoles by starting from appropriately functionalized cyclohexanone precursors.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
1. Deprotonation and Alkylation Lithium bis(trimethylsilyl)amide (LiHMDS), alkylating agent R1–X -15 °C to 0 °C THF or DMF 60-85% (typical for similar compounds) Slow addition of base recommended; low temperature to avoid side reactions
2. Precipitation and Isolation Addition of ethanol, cooling to ≤ 10 °C ≤ 10 °C Ethanol N/A Precipitate filtered and washed with cold ethanol to improve purity
3. Optional Deprotection Acidic or fluoride ion treatment Room temperature Acetonitrile or aqueous media Variable For removal of TMS protecting group if required
4. Ring Formation (if starting from cyclohexanone derivatives) Hydrazine hydrate reflux Reflux (~65-80 °C) Methanol ~65% Forms tetrahydroindazole core

Analytical and Purification Techniques

  • Purification is typically achieved by crystallization from ethanol or by flash column chromatography using silica gel with solvent systems such as dichloromethane/methanol gradients.
  • Characterization includes NMR (1H and 13C), FT-IR, and mass spectrometry to confirm the presence of the TMS group, carboxylic acid, and indazole ring.
  • Reaction monitoring is done by thin-layer chromatography (TLC) and sometimes by high-performance liquid chromatography (HPLC).

Summary of Research Findings

  • The use of lithium bis(trimethylsilyl)amide bases at low temperatures is critical for selective alkylation without decomposing the TMS protecting group.
  • The precipitation method using ethanol at low temperature provides a straightforward isolation technique that enhances product purity.
  • Hydrazine-mediated ring closure is a reliable method for constructing the tetrahydroindazole core when starting from cyclohexanone derivatives, which can be functionalized further to introduce the 6,6-dimethyl substitution.
  • The carboxylic acid functionality is generally introduced early in the synthesis and maintained throughout the process, with coupling reagents such as HBTU and bases like DIPEA used in related indazole carboxylic acid derivatives.

Chemical Reactions Analysis

6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, which can be replaced by other nucleophiles.

    Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight and Substituents : The SEM group adds significant mass (C₆H₁₅O₃Si) compared to ethyl, increasing lipophilicity and steric hindrance. This impacts solubility, with the target compound being less water-soluble than its ethyl analog.
  • Stability : The SEM group enhances stability under harsh conditions, whereas the ethyl derivative may degrade more readily in acidic/basic environments.
  • Synthetic Utility : The SEM-protected compound is preferable for multi-step syntheses requiring nitrogen protection, while the ethyl analog is simpler to handle but less versatile .

Functional Group Impact on Bioactivity (Inferred)

While biological data for the target compound are unavailable, comparisons can be drawn from analogous indazole derivatives:

  • SEM Group : May reduce metabolic clearance by shielding the nitrogen from cytochrome P450 enzymes, enhancing plasma stability.

For example, SEM-protected indazoles in kinase inhibitors often exhibit prolonged half-lives compared to alkyl-substituted analogs .

Data Tables

Table 1: Structural Comparison of Indazole Derivatives

Compound Substituent at Position 1 Molecular Formula Molar Mass (g/mol)
6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid SEM C₁₆H₂₈N₂O₃Si 324.09
1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Ethyl C₁₂H₁₈N₂O₂ 222.28

Biological Activity

6,6-Dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroindazole core, which is often associated with various bioactive properties. Understanding its biological activity is critical for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of the compound is C16H28N2O3SiC_{16}H_{28}N_{2}O_{3}Si with a molecular weight of 324.49 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC16H28N2O3Si
Molecular Weight324.49 g/mol
IUPAC Name6,6-dimethyl-1-(2-trimethylsilylethoxymethyl)-5,7-dihydro-4H-indazole-3-carboxylic acid
InChIInChI=1S/C16H28N2O3Si/c1-16(2)7-6-12-13(10-16)18(17-14(12)15(19)20)11-21-8-9-22(3,4)5/h6-11H2,1-5H3,(H,19,20)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can alter enzyme activities or receptor functions, leading to various biological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways relevant to cell proliferation and apoptosis.

Biological Activity

Research has indicated that derivatives of indazole structures exhibit significant biological activities, including:

  • Antitumor Activity : Indazole derivatives have shown promise in inhibiting tumor cell growth across various cancer cell lines.
  • Kinase Inhibition : Several studies have highlighted the potential of indazole derivatives as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
  • Antimicrobial Properties : Some indazole compounds have demonstrated antimicrobial activity against various pathogens.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of indazole derivatives:

  • Antiproliferative Effects : A study reported that certain indazole derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as KG1 and SNU16, indicating potent antiproliferative effects .
  • Kinase Inhibition : Research has shown that specific indazole compounds can inhibit fibroblast growth factor receptors (FGFR), with IC50 values as low as 4.1 nM for FGFR1 . This suggests a strong potential for therapeutic applications in oncology.

Summary of Biological Activities

Activity TypeDescriptionIC50 Values
Antitumor ActivityInhibition of tumor cell growth< 25 nM
Kinase InhibitionInhibition of FGFR and other kinases< 4.1 nM
Antimicrobial ActivityEffective against various pathogensVaries by compound

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